2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride
Description
2-{Methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a methyl-piperidinylmethylamino group at position 2 and a nitrile group at position 2. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-[methyl(piperidin-4-ylmethyl)amino]pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.2ClH/c1-17(10-11-4-7-15-8-5-11)13-12(9-14)3-2-6-16-13;;/h2-3,6,11,15H,4-5,7-8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQPZQEWUUNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)C2=C(C=CC=N2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine derivative, which is then reacted with a pyridine-3-carbonitrile precursor. The methylation step is crucial and can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The final product is often purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrile group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxylated derivatives, primary or secondary amines, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions allows it to modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Differences :
- Substituent Position: The amino-piperidine group is at position 6 of the pyridine ring, compared to position 2 in the target compound.
- Functional Group Variation : Lacks the methyl group and methylene linker present in the target compound’s side chain.
Physicochemical Properties :
- Molecular Formula : C₁₁H₁₆Cl₂N₄ (identical to the target compound due to shared dihydrochloride salt).
- Molecular Weight : 275.18 g/mol .
- Solubility : Expected to exhibit moderate aqueous solubility due to the dihydrochloride salt, though lipophilicity may differ due to the absence of a methyl group.
Implications: The positional isomerism (2- vs.
6-(Piperidin-4-yl)pyridine-3-carbonitrile Dihydrochloride (CAS 2031259-03-5)
Structural Differences :
- Substituent Position : Piperidine is directly attached to position 6 of the pyridine ring.
- Side Chain Simplicity: Lacks the methylamino-methylene bridge present in the target compound.
Physicochemical Properties :
- Molecular Formula : C₁₁H₁₄Cl₂N₄ (slight variation due to structural differences).
- Molecular Weight: Not explicitly provided, but estimated to be lower than the target compound due to fewer substituents.
6-(Piperidin-3-yl)nicotinamide Dihydrochloride
Structural Differences :
- Core Heterocycle : Features a nicotinamide (pyridine-3-carboxamide) group instead of a nitrile at position 3.
- Piperidine Position : Piperidin-3-yl substitution versus piperidin-4-yl in the target compound.
Implications :
The carboxamide group introduces hydrogen-bonding capability, which may improve target engagement but reduce membrane permeability compared to the nitrile group in the target compound .
Research and Practical Considerations
- Synthetic Accessibility: The target compound’s methyl-piperidinylmethylamino group may require multi-step synthesis compared to simpler analogs, impacting scalability .
- Biological Relevance : Piperidine-containing compounds often target central nervous system (CNS) receptors; however, substituent positioning and functional groups critically influence selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
